molecular formula C19H16N4O4S B2519303 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-phenylureido)thiazole-4-carboxamide CAS No. 941968-42-9

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-phenylureido)thiazole-4-carboxamide

Cat. No.: B2519303
CAS No.: 941968-42-9
M. Wt: 396.42
InChI Key: MUQOBQHAJLORJF-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-phenylureido)thiazole-4-carboxamide is a synthetic organic compound designed for advanced pharmaceutical and neurobiological research. It features a benzodioxole group linked to a thiazole carboxamide core via a methylene bridge, further substituted with a phenylurea moiety. This structure combines key pharmacophores known to confer significant biological activity. Compounds containing the benzodioxole and thiazole rings have demonstrated remarkable potential as potent anticonvulsant agents in preclinical models, with some analogs showing high protection against induced seizures and a favorable safety profile . The structural architecture of this compound suggests it may function as a negative allosteric modulator of ionotropic glutamate receptors, such as the AMPA receptor (AMPAR) complex . By modulating AMPAR-mediated currents, similar thiazole-carboxamide derivatives have shown neuroprotective effects through the inhibition of receptor currents and alteration of desensitization and deactivation kinetics, positioning them as promising candidates for investigating excitotoxicity in conditions like epilepsy and neurodegenerative diseases . Furthermore, the phenylurea moiety is a feature in known enzyme inhibitors, implying potential research applications in oncology for targeting specific hydrolases or kinases . This reagent is provided For Research Use Only and is strictly intended for use in laboratory settings. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(phenylcarbamoylamino)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O4S/c24-17(20-9-12-6-7-15-16(8-12)27-11-26-15)14-10-28-19(22-14)23-18(25)21-13-4-2-1-3-5-13/h1-8,10H,9,11H2,(H,20,24)(H2,21,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUQOBQHAJLORJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CSC(=N3)NC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-phenylureido)thiazole-4-carboxamide typically involves multiple steps:

    Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.

    Synthesis of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.

    Coupling Reactions: The benzo[d][1,3]dioxole moiety is then coupled with the thiazole ring through a nucleophilic substitution reaction.

    Introduction of the Phenylureido Group: This step involves the reaction of the intermediate compound with phenyl isocyanate to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety.

    Reduction: Reduction reactions can occur at the thiazole ring or the phenylureido group.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiazole derivatives. For instance, compounds similar to N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-phenylureido)thiazole-4-carboxamide have been evaluated for their activity against various bacterial strains. In vitro tests have shown promising results against both Gram-positive and Gram-negative bacteria, indicating that such derivatives could serve as effective antimicrobial agents .

Anticancer Activity

The anticancer properties of this compound are particularly noteworthy. Research has demonstrated that similar thiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF7) and colorectal cancer (HCT116). The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells . For example, compounds structurally related to this compound have shown IC50 values lower than standard chemotherapeutic agents like 5-fluorouracil (5-FU), suggesting a higher potency .

Case Studies

  • Antimicrobial Efficacy :
    • A study evaluated several thiazole derivatives for their antimicrobial activity using a turbidimetric method. The results indicated that certain derivatives exhibited significant inhibition against both bacterial and fungal pathogens, supporting their potential use in treating infections caused by resistant strains .
  • Anticancer Screening :
    • In another investigation focused on anticancer activity, compounds similar to this compound were tested against MCF7 cell lines. The study found that specific derivatives had IC50 values significantly lower than those of established chemotherapeutics, indicating their potential as alternative treatments for breast cancer .

Mechanism of Action

The mechanism of action of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-phenylureido)thiazole-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The benzo[d][1,3]dioxole moiety can engage in π-π stacking interactions, while the thiazole ring and phenylureido group can form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Thiazole Core

The target compound’s bioactivity and physicochemical properties can be contextualized by comparing it to structurally related analogs:

Compound Thiazole Substituents Key Findings Reference
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(methylthio)thiazole-4-carboxamide 2-(methylthio), 4-carboxamide Exhibits stable noncovalent interactions (QTAIM analysis); higher crystallinity due to C=S and NH groups .
1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-phenyl-5-(4-(trifluoromethoxy)benzoyl)thiazol-2-yl)cyclopropanecarboxamide 2-cyclopropanecarboxamide, 5-benzoyl Moderate anticancer activity (IC₅₀ ~23% yield); trifluoromethoxy enhances lipophilicity .
2-(4-Methyl-2-phenylthiazole-5-carbonyl)-N-phenylhydrazinecarbothioamide 2-phenyl, 5-hydrazinecarbothioamide IC₅₀ = 1.61–1.98 µg/mL against HepG-2 cells; thioamide improves cytotoxicity .
Target Compound 2-(3-phenylureido), 4-carboxamide Predicted enhanced target binding via ureido H-bond donors; unconfirmed IC₅₀ values.

Key Observations :

  • Bioactivity: Analogs with electron-withdrawing groups (e.g., trifluoromethoxy ) or thioamide motifs show marked anticancer activity, suggesting the target compound’s phenylureido group (a hydrogen-bond donor) may similarly enhance potency.
  • Stability : The methylthio analog demonstrates superior crystallinity due to C=S and NH interactions, whereas the target compound’s ureido group may reduce stability due to rotational flexibility.
Pharmacokinetic and Physicochemical Properties
  • Solubility : Ureido groups enhance aqueous solubility relative to methylthio or cyclopropane substituents .
  • Metabolic Stability : Benzo[d][1,3]dioxole derivatives resist oxidative metabolism, as evidenced by in vitro microsomal studies .

Biological Activity

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-phenylureido)thiazole-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and findings from various studies.

Compound Overview

The molecular formula of this compound is C19H16N4O4SC_{19}H_{16}N_{4}O_{4}S with a molecular weight of 396.4 g/mol . The compound features several functional groups, including a benzo[d][1,3]dioxole moiety, a thiazole ring, and a phenylureido group, which suggest diverse interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to thiazole derivatives. For instance, a study demonstrated that similar thiazole-based compounds exhibited significant cytotoxicity against various cancer cell lines. The IC50 values for these compounds ranged from 1.54 µM to 4.52 µM for HepG2, HCT116, and MCF7 cell lines, indicating promising anticancer properties . These compounds were found to induce apoptosis through mechanisms involving EGFR inhibition and modulation of mitochondrial apoptosis pathways .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)
DoxorubicinHepG27.46
DoxorubicinHCT1168.29
DoxorubicinMCF74.56
Thiazole Derivative AHepG22.38
Thiazole Derivative BHCT1161.54
Thiazole Derivative CMCF74.52

The biological activity of this compound can be attributed to its structural features:

  • Thiazole Ring : Known for its role in various pharmacological activities, the thiazole moiety is crucial for cytotoxic effects against cancer cells .
  • Phenylureido Group : This group enhances binding interactions with target proteins involved in cancer progression.
  • Benzo[d][1,3]dioxole Moiety : This structural element may contribute to the compound's ability to penetrate cellular membranes and interact with intracellular targets.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications on the thiazole ring and substituents on the phenyl group significantly affect biological activity. For example:

  • The presence of electron-donating groups at specific positions on the phenyl ring has been correlated with increased cytotoxicity.
  • Compounds with additional functional groups that enhance lipophilicity tend to show improved activity against cancer cell lines .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of similar thiazole derivatives:

  • Synthesis Methodology : The synthesis typically involves multi-step organic reactions starting from benzo[d][1,3]dioxole derivatives and thiazole carboxylic acids under controlled conditions.
  • In Vitro Studies : In vitro assays have shown that certain derivatives exhibit significant antimicrobial activity alongside anticancer properties, suggesting a broad spectrum of biological activities .
  • Molecular Docking Studies : Computational studies have indicated that these compounds can effectively bind to specific protein targets involved in tumor growth and proliferation .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-phenylureido)thiazole-4-carboxamide?

  • Methodological Answer : Synthesis optimization requires precise control of reaction conditions. For example, temperature (e.g., 60–80°C for amidation steps), solvent selection (DMF or dichloromethane for solubility ), and catalysts (e.g., triethylamine for deprotonation ). Multi-step protocols often involve sequential reactions: (1) thiazole core formation, (2) ureido group coupling, and (3) benzodioxole methylation. Yield improvements (e.g., 70–90%) rely on HPLC monitoring to track intermediates and minimize side products .

Q. How is the structural integrity of the compound confirmed during synthesis?

  • Methodological Answer : Use a combination of NMR (1H/13C for functional group verification) and HRMS (high-resolution mass spectrometry for molecular weight confirmation). For example, the benzo[d][1,3]dioxole moiety shows characteristic NMR peaks at δ 6.8–7.1 ppm (aromatic protons) and δ 101–105 ppm (dioxole carbons) . HPLC purity (>98%) is critical for biological testing .

Q. What preliminary assays are recommended to evaluate its biological activity?

  • Methodological Answer : Start with in vitro cytotoxicity assays (e.g., MTT on cancer cell lines) and enzyme inhibition studies (e.g., kinase or protease targets). The thiazole-urea scaffold is known to interact with ATP-binding pockets . Parallel ADME profiling (aqueous solubility, metabolic stability in liver microsomes) is advised to prioritize analogs .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for analogs of this compound?

  • Methodological Answer : Discrepancies often arise from structural variations (e.g., substituents on the phenylurea group). Use comparative SAR analysis :

  • Example : Replace the 3-phenyl group with 4-chlorophenyl to enhance hydrophobic interactions, as seen in analogs with improved IC50 values against HCT-116 cells .
  • Validate findings using isothermal titration calorimetry (ITC) to measure binding affinity differences .

Q. What experimental and computational methods are suitable for elucidating its mechanism of action?

  • Methodological Answer : Combine molecular docking (PDB structures of target proteins) with QTAIM analysis to map electron density at critical binding sites (e.g., sulfur atoms in thiazole for covalent interactions) . Experimentally, use CRISPR-Cas9 knockouts of suspected targets (e.g., PI3K/AKT pathway genes) to confirm phenotypic rescue in cellular assays .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Methodological Answer : Design a focused library with modifications to:

  • Thiazole core : Replace with oxadiazole to assess heterocycle rigidity effects .
  • Benzodioxole group : Introduce electron-withdrawing groups (e.g., nitro) to modulate π-π stacking .
  • Ureido linker : Test alkylation (e.g., methyl vs. ethyl) for steric effects on target engagement .
    Validate using 3D-QSAR models and validate with SPR (surface plasmon resonance) binding assays .

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